7-(3-chloro-4-methylphenyl)-2-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
Molecular Architecture
The core structure of this compound consists of a fused tetracyclic system: a pyrazolo[4,3-e] ring fused to a triazolo[1,5-c]pyrimidine scaffold. The pyrazolo moiety is attached at position 7 to a 3-chloro-4-methylphenyl group, while the triazolo ring bears a 3-chlorophenyl substituent at position 2. The chlorine atoms and methyl group introduce steric and electronic effects that influence molecular interactions.
The planar arrangement of the fused heterocycles facilitates π-π stacking interactions, while the chlorinated phenyl groups enhance lipophilicity. The methyl group at the 4-position of the phenyl ring contributes to conformational rigidity.
IUPAC Nomenclature
The systematic IUPAC name is derived through the following steps:
- Identify the parent heterocycle: pyrimidine.
- Number the fused rings: pyrazolo[4,3-e] indicates a pyrazole fused to the pyrimidine at positions 4 and 5, while triazolo[1,5-c] denotes a triazole fused across positions 1 and 2 of the pyrimidine.
- Assign substituents: The 7H designation reflects hydrogen placement on the pyrazolo nitrogen, with the 3-chloro-4-methylphenyl group at position 7 and the 3-chlorophenyl group at position 2.
IUPAC Name :
7-(3-Chloro-4-methylphenyl)-2-(3-chlorophenyl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine
Molecular Formula :
C₂₁H₁₄Cl₂N₆
Molecular Weight :
437.28 g/mol (calculated based on isotopic composition).
Properties
Molecular Formula |
C19H12Cl2N6 |
|---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
10-(3-chloro-4-methylphenyl)-4-(3-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H12Cl2N6/c1-11-5-6-14(8-16(11)21)27-18-15(9-23-27)19-24-17(25-26(19)10-22-18)12-3-2-4-13(20)7-12/h2-10H,1H3 |
InChI Key |
LZASJEPEUBJBQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=CC=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Pyrazolo-Pyrimidinone Derivatives
A common starting material is 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. Chlorination with phosphorus oxychloride (POCl₃) and trimethylamine (TMA) replaces the hydroxyl group with a chlorine atom, forming 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| POCl₃, TMA | Dichloromethane | Reflux | 5–7 hr | 76–85% |
This step is critical for introducing the chlorine atom at the 4-position, enabling subsequent nucleophilic substitution.
Hydrazinolysis to Form Hydrazide Intermediate
The chlorinated intermediate undergoes hydrazinolysis with hydrazine hydrate to yield 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. This step converts the chlorine into a hydrazine group, facilitating cyclization.
Mechanism :
Cyclization to Form the Triazolo-Pyrimidine Core
The hydrazide intermediate reacts with orthoesters (e.g., triethoxyorthoformate) or acylating agents (e.g., acetic anhydride) to cyclize the triazole ring. For example:
$$ \text{Hydrazide} + \text{Triethoxyorthoformate} \xrightarrow{\text{Acetic Acid}} \text{Triazolo-Pyrimidine} $$
Key Factors :
- Catalyst : Trifluoroacetic acid (TFA) or acetic acid accelerates cyclization.
- Temperature : Reflux in ethanol or toluene ensures complete ring closure.
Detailed Preparation Protocol
Step 1: Synthesis of 4-Chloro-6-Methyl-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine
Procedure :
Step 2: Hydrazinolysis
Procedure :
Step 3: Cyclization with Orthoesters
Procedure :
- Dissolve the hydrazide (1.0 mmol) in acetic anhydride (10 mL).
- Add triethoxyorthoformate (1.5 mmol) and TFA (0.1 mL).
- Reflux for 6–8 hours.
- Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
Reaction Optimization and Industrial-Scale Production
Continuous Flow Reactors
Industrial production employs continuous flow reactors to improve yield and reduce reaction times. Parameters such as temperature (80–120°C) and pressure (1–3 bar) are optimized.
Advantages :
- Higher yields : Up to 90% compared to batch methods.
- Scalability : Suitable for large-scale synthesis.
Solvent Selection
| Solvent | Role | Efficiency |
|---|---|---|
| Dichloromethane | Chlorination step | High |
| Ethanol | Hydrazinolysis | Moderate |
| Acetic Anhydride | Cyclization | High |
Challenges and Considerations
Side Reactions
- Over-chlorination : Excess POCl₃ may lead to di-chlorinated byproducts.
- Isomerization : High temperatures during cyclization cause isomerization to pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine derivatives.
Mitigation :
Purification
- Column Chromatography : Silica gel (DCM:EtOAc = 10:1) removes unreacted starting materials.
- Crystallization : DMF/ethanol mixture yields pure product.
Comparative Analysis of Synthetic Routes
| Route | Key Steps | Yield (%) | Scalability |
|---|---|---|---|
| Batch Method | POCl₃→Hydrazine→Orthoester | 60–70 | Low |
| Flow Reactor | Optimized POCl₃→Hydrazine→TFA | 85–90 | High |
| Alternative | Acetyl Acetone→Schiff Base | 45–55 | Moderate |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with reagents like sodium iodide (NaI) in acetone.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(3-chloro-4-methylphenyl)-2-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is being conducted on its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Key Analogs
Substitution Patterns and Physicochemical Properties
The substituents on the phenyl rings significantly modulate hydrophilicity, receptor affinity, and selectivity. For example:
- Hydroxyl groups: Derivatives like 5-amino-7-[3-(4-hydroxyphenyl)propyl]-2-(2-furyl)pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine exhibit enhanced hydrophilicity and A2A adenosine receptor (A2AAR) affinity due to hydrogen bonding with the receptor .
- Methoxy groups: SCH442416 (5-amino-7-[3-(4-methoxyphenyl)propyl]-2-(2-furyl)pyrazolo-triazolo-pyrimidine) shows high A2AAR selectivity, attributed to the methoxy group’s electron-donating effects and optimal steric fit .
Table 1: Key Structural and Physicochemical Comparisons
Adenosine Receptor Antagonism
Pyrazolo-triazolo-pyrimidines primarily target adenosine receptors (A1, A2A, A2B, A3), with substituents dictating subtype selectivity:
- A2AAR selectivity : SCH442416’s 4-methoxyphenyl group confers >1,000-fold selectivity for A2A over A1 and A3 receptors . The target compound’s chloro-methyl groups may reduce A2AAR affinity compared to SCH442416 but improve A3AR binding, as chloro substituents are common in A3 antagonists (e.g., MRS1220) .
- A3AR activity: Derivatives with halogenated aryl groups, such as 8FB-PTP, show nanomolar A3AR affinity. The target compound’s 3-chlorophenyl group aligns with this trend .
Anticancer Activity
Pyrazolo-triazolo-pyrimidines also inhibit kinases and induce apoptosis. For example, 7-(4-bromophenyl)-9-(pyridin-4-yl)pyrazolo-triazolo-pyrimidine inhibits tumor cell proliferation (IC50 = 1.2–5.6 µM) by disrupting kinase signaling . The target compound’s chloro substituents may enhance DNA intercalation or kinase binding, though empirical data are needed.
Pharmacokinetic Considerations
- Hydrophilicity vs. In contrast, the target compound’s chloro groups may favor tissue distribution but require formulation optimization for bioavailability .
- Metabolic Stability : Bulky substituents like tert-butyl (e.g., ) or methoxy groups (SCH442416) reduce cytochrome P450-mediated metabolism, enhancing half-life .
Biological Activity
The compound 7-(3-chloro-4-methylphenyl)-2-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (hereafter referred to as Compound X ) is a synthetic derivative of pyrazolo-triazolopyrimidine. This class of compounds has garnered attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of Compound X, focusing on its pharmacological effects, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
Compound X is characterized by its complex heterocyclic structure, which includes a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core. The presence of halogenated phenyl groups contributes to its biological activity. The molecular formula is , and it possesses a molar mass of approximately 364.22 g/mol.
Synthesis
The synthesis of Compound X typically involves multi-step reactions starting from readily available pyrazole derivatives. The process often includes halogenation and coupling reactions to introduce the chlorinated phenyl groups. Recent advancements have focused on optimizing reaction conditions to improve yield and purity.
Anticancer Activity
Compound X exhibits significant anticancer properties against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation : Compound X has been tested against several human cancer cell lines including MCF-7 (breast cancer) and HCT116 (colorectal cancer), demonstrating IC50 values in the low micromolar range (e.g., for HCT116) .
- Cell cycle arrest : It has been observed to cause cell cycle arrest at the G1 phase, leading to reduced cell division and growth .
Anti-inflammatory Activity
In addition to its anticancer effects, Compound X has shown promising anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.
Structure-Activity Relationship (SAR)
The biological activity of Compound X can be attributed to specific structural features:
- Chlorinated phenyl groups : These substitutions enhance lipophilicity and may improve interaction with biological targets.
- Pyrazole and triazole rings : These heterocycles are known for their ability to interact with various enzymes and receptors involved in cancer progression and inflammatory responses.
A comparative analysis of related compounds reveals that modifications at the phenyl substituents significantly impact potency and selectivity against different cancer types.
Case Studies
Several studies have explored the efficacy of Compound X in preclinical models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
